

Technical Guide: Spectroscopic Analysis of 5-Hydroxy-2-methoxybenzonitrile

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Compound of Interest

Compound Name: 5-Hydroxy-2-methoxybenzonitrile

CAS No.: 180526-90-3

Cat. No.: B2533712

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Executive Summary & Compound Profile

5-Hydroxy-2-methoxybenzonitrile (CAS: 180526-90-3) is a critical regioisomer used as an intermediate in the synthesis of bioactive scaffolds, particularly in the development of antipsychotics (e.g., substituted benzamides) and selective ether cleavage studies.^{[1][2]} Its structural integrity is defined by the coexistence of a nitrile electron-withdrawing group (EWG) and two electron-donating groups (EDGs: hydroxyl and methoxy) on the benzene core, creating a unique push-pull electronic environment observable via spectroscopy.^[1]

Chemical Identity

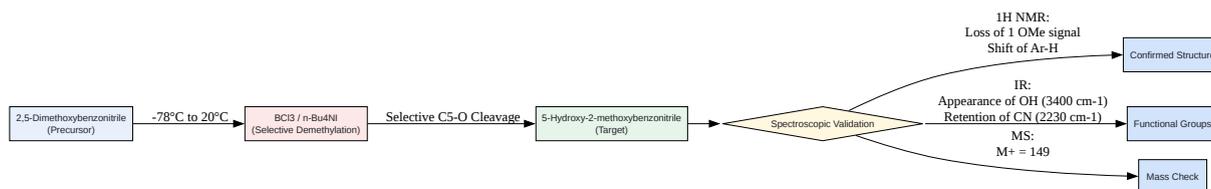
Property	Detail
IUPAC Name	5-Hydroxy-2-methoxybenzonitrile
Molecular Formula	C
	H
	NO
Molecular Weight	149.15 g/mol
Appearance	Crystalline solid (Colorless to pale yellow)
Melting Point	114–116 °C [1]
TLC R	0.28 (Ethyl Acetate:Hexanes, 2:[1][2][3]3) [1]
Solubility	Soluble in DMSO, Methanol, Chloroform; slightly soluble in water.[1]

Synthesis & Validation Context

To understand the spectroscopic data, one must understand the origin of the sample.[1] This compound is typically accessed via the selective demethylation of 2,5-dimethoxybenzonitrile or the cyanation of 4-methoxyphenol derivatives.[1] The spectroscopic data below serves as the primary validation method to confirm:

- **Regioselectivity:** Confirmation that the cleavage occurred at the C5-position (distal to CN) rather than C2.
- **Functional Group Integrity:** Retention of the nitrile moiety during Lewis acid-mediated demethylation.

Synthesis Validation Workflow



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Caption: Logical workflow for validating the selective synthesis of **5-Hydroxy-2-methoxybenzotrile** from its dimethoxy precursor.

Spectroscopic Data Analysis[1][4][5][6][7][8][9]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

¹H NMR spectrum is the definitive tool for distinguishing this isomer. The key diagnostic feature is the splitting pattern of the aromatic protons and the presence of a single methoxy signal.

¹H NMR Data (400 MHz, CDCl

)

Signal (ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
7.00 – 7.10	Multiplet (m)	2H	H-6, H-4	H-6 is deshielded by the ortho-nitrile group.[1] H-4 is ortho to the hydroxyl, appearing in this overlapping region.[1]
6.84	Doublet (d)	1H	H-3	Hz. Shielded by the ortho-methoxy group. The large coupling constant confirms it is ortho to H-4.
5.50 – 6.00	Broad Singlet (br s)	1H	-OH	Exchangeable proton. Chemical shift varies with concentration and solvent (typically 5.0–9.0 ppm).
3.89	Singlet (s)	3H	-OCH	Characteristic methoxy singlet. Integration of 3H confirms mono-demethylation.

Interpretation Logic:

- Coupling Constants: The doublet at 6.84 ppm (H-3) shows a strong ortho coupling (Hz) to H-4. H-6 appears as a meta-coupled singlet/doublet (often unresolved in the multiplet) because it is isolated from H-4 by the substituted C-5.[1]
- Regiochemistry: If cleavage had occurred at C-2 (to yield 2-hydroxy-5-methoxybenzonitrile), the chemical shifts would change significantly due to the hydrogen bonding between the C-2 OH and the C-1 CN, often shifting the OH signal downfield (>9 ppm).[1]

C NMR Data (Predicted/Representative)

- Nitrile Carbon (-CN): ~116–119 ppm.
- Oxygenated Carbons (C-O): ~150–155 ppm (C-2 and C-5).
- Aromatic CH: ~110–125 ppm.
- Methoxy Carbon (-OCH): ~56.0 ppm.

B. Infrared (IR) Spectroscopy

IR analysis provides a rapid "fingerprint" confirmation of the functional group transformation (formation of phenol) and stability (retention of nitrile).

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Notes
3300 – 3500	O-H Stretch	Phenol	Broad band.[1] Indicates successful demethylation.
2220 – 2240	C≡N Stretch	Nitrile	Sharp, distinct peak. [1] Diagnostic for benzonitriles.
2840 – 3000	C-H Stretch	Alkyl/Aromatic	Methyl C-H and Aromatic C-H.
1580 – 1610	C=C Stretch	Aromatic Ring	"Breathing" modes of the benzene ring.
1200 – 1280	C-O Stretch	Ether/Phenol	Strong bands for Ar-O-C and Ar-OH.

C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular formula and provides fragmentation patterns consistent with the structure.[4]

- Ionization Method: EI (Electron Impact) or ESI (Electrospray Ionization).

- Molecular Ion (M⁺)

m/z 149 (Consistent with C₁₀H₉NO)

H

NO

).

- Key Fragments (EI):

- m/z 134 [M – CH₃]

]

: Loss of the methyl group from the methoxy ether.

- m/z 106 [M – CH

– CO]

: Subsequent loss of carbon monoxide (typical for phenols/anisoles).

- m/z 79: Aromatic ring fragmentation.

Experimental Protocols

To ensure reproducibility, the following standardized protocols are recommended for acquiring the spectroscopic data described above.

Protocol 1: ¹H NMR Sample Preparation

- Mass: Weigh 5–10 mg of dry **5-Hydroxy-2-methoxybenzonitrile**.

- Solvent: Dissolve in 0.6 mL of CDCl₃

(Chloroform-d) containing 0.03% TMS as an internal standard.

- Note: If solubility is poor, use DMSO-

, but expect the OH signal to shift downfield (9–10 ppm) and sharpen.^[1]

- Acquisition: Run at 298 K with a minimum of 16 scans to resolve the aromatic coupling constants.

Protocol 2: IR Spectroscopy (ATR Method)

- Preparation: No sample preparation required for Attenuated Total Reflectance (ATR).
- Application: Place a small amount of solid crystal directly onto the diamond crystal of the ATR module.
- Measurement: Apply pressure and scan from 4000 to 600 cm

(resolution 4 cm

).

- Baseline: Ensure background correction is performed before measurement.

References

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- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22996194, 5-(Hydroxymethyl)-2-methoxybenzotrile (Related Analog Data). [1]

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Sources

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- [3. 5-\(Hydroxymethyl\)-2-methoxybenzotrile | C9H9NO2 | CID 22996194 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. benchchem.com \[benchchem.com\]](#)
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